molecular formula C18H13ClFN5S B2521300 7-((2-chlorobenzyl)thio)-3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863458-96-2

7-((2-chlorobenzyl)thio)-3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2521300
CAS No.: 863458-96-2
M. Wt: 385.85
InChI Key: XAADLCMPNBLPKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-((2-Chlorobenzyl)thio)-3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound featuring a triazolopyrimidine core substituted with a 2-chlorobenzylthio group at position 7 and a 2-fluorobenzyl group at position 3.

Properties

IUPAC Name

7-[(2-chlorophenyl)methylsulfanyl]-3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN5S/c19-14-7-3-1-6-13(14)10-26-18-16-17(21-11-22-18)25(24-23-16)9-12-5-2-4-8-15(12)20/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAADLCMPNBLPKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C(=NC=N3)SCC4=CC=CC=C4Cl)N=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((2-chlorobenzyl)thio)-3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the following steps:

    Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Groups: The 2-chlorobenzyl and 2-fluorobenzyl groups are introduced via nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) as bases.

    Thioether Formation: The thioether linkage is formed by reacting the intermediate with a thiol reagent, such as 2-chlorobenzyl mercaptan, under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazolopyrimidine core or the benzyl groups, potentially leading to the formation of dihydro derivatives.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution, while electrophilic substitution may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-((2-chlorobenzyl)thio)-3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals, particularly in the treatment of diseases like cancer or infectious diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 7-((2-chlorobenzyl)thio)-3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural features, physicochemical properties, and biological activities of 7-((2-chlorobenzyl)thio)-3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine and related derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity/Notes Reference
Target Compound : 7-((2-Chlorobenzyl)thio)-3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine 7: 2-Cl-benzylthio
3: 2-F-benzyl
Not explicitly given ~430 (estimated) N/A Structural similarity to antiplatelet agents
7-((4-Bromobenzyl)thio)-3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine 7: 4-Br-benzylthio
3: 2-F-benzyl
C₂₁H₁₉BrFN₆OS 430.3 N/A Higher molecular weight due to Br substitution
7-((3-Chlorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine 7: 3-Cl-benzylthio
3: Methyl
C₁₂H₁₀ClN₅S 291.76 N/A Simpler structure with lower molecular weight
7-((4-Fluorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine 7: 4-F-benzylthio
3: Methyl
C₁₂H₁₀FN₅S 275.31 N/A Fluorine substitution enhances electronegativity
Ticagrelor (Brilinta®) Cyclopentane-triol core
Complex substituents
C₂₃H₂₈F₂N₆O₄S 522.57 175–180 Antiplatelet activity (P2Y12 inhibitor)
3-Benzyl-7-(2-(2-chlorobenzylidene)hydrazinyl)-5-(propylthio)-3H-triazolo[4,5-d]pyrimidine (A1) 3: Benzyl
7: Hydrazinyl-Cl-benzylidene
Estimated C₂₃H₂₁ClN₇S ~474.0 N/A Studied via DFT for bioactivity prediction

Key Observations:

Substituent Effects: The position of halogens (e.g., 2-Cl vs. 4-Br) significantly impacts molecular weight and steric bulk. Bromine substitution increases molecular weight by ~80 g/mol compared to chlorine . Fluorine at the benzyl group (e.g., 2-F vs.

Biological Activity: Ticagrelor, a clinically approved triazolopyrimidine derivative, demonstrates the scaffold’s applicability in antiplatelet therapy . Derivatives with hydrazine linkers (e.g., A1 in ) exhibit apoptotic and antitumor activity in molecular docking studies, highlighting the scaffold’s versatility .

Synthetic Feasibility :

  • Compounds with methyl groups at position 3 (e.g., –15) are synthesized in moderate yields (18–89%), while cyclopentane-containing derivatives (e.g., ticagrelor) require multi-step protocols .

Research Findings and Pharmacological Implications

  • Anticancer Potential: Derivatives like 3-(4-methoxyphenyl)-7-((4-(trifluoromethyl)benzyl)thio)-3H-triazolo[4,5-d]pyrimidine () show apoptotic activity against cancer cell lines (MCF-7, HCT-116), attributed to the electron-withdrawing CF₃ group enhancing DNA intercalation .
  • Antimicrobial Activity: Compounds with propylthio and cyclopropylamino substituents () exhibit antibacterial effects, likely due to membrane disruption via hydrophobic interactions .
  • Molecular Docking: Theoretical studies () predict high affinity for CDK-2 and cannabinoid receptors in triazolopyrimidines with chlorobenzylidene hydrazine substituents, suggesting kinase inhibition pathways .

Biological Activity

The compound 7-((2-chlorobenzyl)thio)-3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS Number: 863458-86-0) belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects against various cancer cell lines and its potential mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C20H16ClFN6OSC_{20}H_{16}ClFN_6OS, with a molecular weight of 442.9 g/mol. The structure includes a triazolo-pyrimidine core, which is often associated with significant pharmacological properties.

Cytotoxicity Studies

Recent studies have demonstrated that derivatives of triazolo[4,5-d]pyrimidines exhibit notable cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines showed significant inhibition with IC50 values ranging from 45 to 97 nM for different derivatives .
  • The compound in focus has been shown to inhibit cell proliferation effectively, suggesting its potential as an anticancer agent.
Cell LineIC50 Value (nM)Reference
MCF-745 - 97
HCT-1166 - 99
HepG-248 - 90

The mechanism by which this compound exerts its cytotoxic effects appears to involve:

  • Inhibition of CDK2/cyclin A2 : The most potent compounds demonstrated significant inhibitory activity against CDK2/cyclin A2 with IC50 values lower than that of standard treatments like sorafenib .
    • For example, one derivative exhibited an IC50 of 0.057 ± 0.003 μM , indicating strong potential for targeted therapy.
  • Cell Cycle Arrest and Apoptosis : Treatment with the compound led to alterations in cell cycle progression and induced apoptosis in HCT cells, highlighting its dual action against tumor growth .
  • Inhibition of EGFR Pathway : Similar compounds have been shown to inhibit the epidermal growth factor receptor (EGFR) pathway, which plays a crucial role in cancer cell proliferation and survival . This inhibition was confirmed through Western blot analyses showing decreased activation of downstream signaling proteins like Akt and ERK1/2.

Case Studies

A notable study explored the synthesis and biological evaluation of various triazolo-pyrimidine derivatives, including our compound. The findings indicated that these derivatives could effectively target cancer cells expressing high levels of EGFR, suggesting a promising avenue for developing new anticancer therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.